

Z57346765: A Specific PGK1 Inhibitor for Cancer Therapy

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A Technical Whitepaper for Researchers and Drug Development Professionals

Introduction

Z57346765 is a novel small-molecule inhibitor that specifically targets phosphoglycerate kinase 1 (PGK1), a key enzyme in the glycolytic pathway.[1][2][3][4] PGK1 catalyzes the conversion of 1,3-bisphosphoglycerate to 3-phosphoglycerate, a critical step for ATP generation. In cancer cells, which often exhibit elevated rates of glycolysis (the Warburg effect), PGK1 plays a crucial role in sustaining rapid proliferation and survival.[5][6] **Z57346765** has demonstrated significant anti-tumor activity, particularly in preclinical models of kidney renal clear cell carcinoma (KIRC), by inhibiting the metabolic activity of PGK1.[1][2][3] This technical guide provides a comprehensive overview of **Z57346765**, including its mechanism of action, quantitative data on its inhibitory effects, detailed experimental protocols, and visualizations of the relevant biological pathways.

Core Data Presentation

Physicochemical Properties

Property	Value
CAS Number	1016340-64-9
Molecular Formula	C17H18N4O
Molecular Weight	294.36 g/mol



In Vitro Efficacy and Binding Affinity

The inhibitory activity of **Z57346765** against PGK1 and its anti-proliferative effects on cancer cells have been quantified through various assays. The dissociation constant (KD) provides a measure of the binding affinity between **Z57346765** and PGK1, while the half-maximal inhibitory concentration (IC50) indicates the concentration of the inhibitor required to reduce a biological process by 50%.

Parameter	Cell Line/Target	Value	Reference
KD	PGK1	$2.09 \times 10^{-5} \text{ M}$	[7]
Average IC50	KIRC Cells (48h)	~30 μM	[2]

Mechanism of Action

Z57346765 exerts its anti-cancer effects by directly inhibiting the enzymatic function of PGK1. It occupies the ADP-binding pocket of the PGK1 protein, thereby blocking its catalytic activity.[2] This inhibition leads to a dose-dependent reduction in glucose consumption and lactate production in cancer cells, effectively disrupting the glycolytic pathway that these cells heavily rely on for energy and biosynthetic precursors.[2]

The consequences of PGK1 inhibition by **Z57346765** extend beyond metabolic disruption. Preclinical studies have shown that treatment with this inhibitor leads to:

- Suppression of DNA Replication: Z57346765 impairs the DNA replication machinery in cancer cells.
- Impaired DNA Damage Repair: The inhibitor compromises the ability of cancer cells to repair DNA damage.
- Cell Cycle Arrest: Z57346765 induces cell cycle arrest at the G1/S phase, preventing cells from progressing to the DNA synthesis phase.[7]

These effects are associated with the downregulation of key proteins involved in cell cycle progression and DNA replication, including:



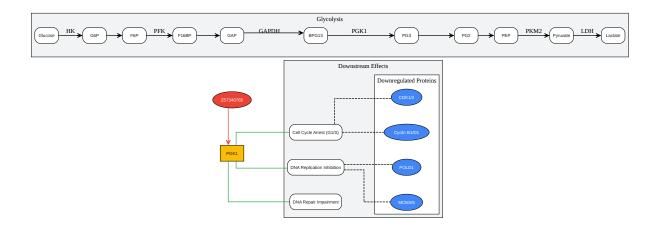
- Cyclin B1 and Cyclin D1
- Cyclin-dependent kinase 1 (CDK1) and Cyclin-dependent kinase 2 (CDK2)
- Minichromosome maintenance complex components 3 and 5 (MCM3, MCM5)
- DNA polymerase delta 1 (POLD1)

Signaling Pathways and Experimental Workflows

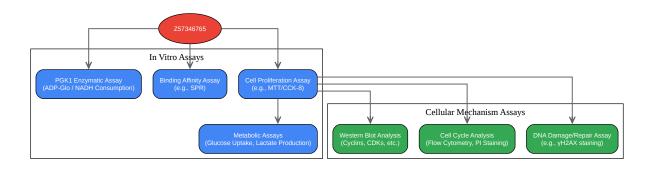
To visually represent the mechanism of action of **Z57346765** and the experimental procedures used to characterize it, the following diagrams have been generated using the DOT language.

Signaling Pathway of PGK1 Inhibition by Z57346765









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